![molecular formula C12H17N3O4S B3173959 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine CAS No. 951624-85-4](/img/structure/B3173959.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine
Overview
Description
“1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine” is a biochemical used for proteomics research . It has a molecular formula of C12H17N3O4S and a molecular weight of 299.35 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17N3O4S/c1-2-20(18,19)14-9-7-13(8-10-14)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 299.35 .Scientific Research Applications
Antibacterial Applications
One study has synthesized derivatives of piperazine, including compounds structurally related to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine, to explore their antibacterial activities. These derivatives have shown promise in inhibiting the growth of certain bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Wu Qi, 2014).
Antiviral Research
Research into the antiviral properties of piperazine derivatives, including structures akin to this compound, has yielded compounds with potential activity against HIV. These findings support the exploration of piperazine derivatives as non-nucleoside reverse transcriptase inhibitors in the treatment of HIV (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, & C. Pannecouque, 2007).
Anti-malarial Potential
Certain piperazine derivatives have been identified for their anti-malarial activity, suggesting a role in the development of new treatments for malaria. The structural characteristics of these compounds, including those similar to this compound, are crucial in their activity against the Plasmodium species (D. Martyn, J. Cortese, Erin R. Tyndall, et al., 2010).
Development of Receptor Antagonists
The development of adenosine A2B receptor antagonists for potential therapeutic applications has involved the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, compounds related to this compound. These antagonists have shown high affinity and selectivity, indicating their potential in medical research (T. Borrmann, Sonja Hinz, D. Bertarelli, et al., 2009).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of piperazine derivatives, aiming to elucidate their properties for further applications in medicinal chemistry. The crystal structure analysis of compounds like this compound helps in understanding the molecular conformation and potential biological interactions (N. G. Deniz & C. Ibiş, 2009).
Safety and Hazards
properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-20(18,19)10-3-4-11(12(9-10)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFQLLOLGPDWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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